

# Technical Support Center: Lesinurad Bulk Drug Substance Purification

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## Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

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## Topic: Removal of Impurity C (N-Alkylated Regioisomer)

### Executive Summary

Product: Lesinurad (RDEA594) Bulk Drug Substance (API).[1] Target Impurity: Impurity C (N-Alkylated Regioisomer). Chemical Identity: 2-(5-bromo-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)-N-acetic acid derivative.[2] Criticality: High. Impurity C is a structural isomer formed during the S-alkylation step. Due to its similar pKa and solubility profile to Lesinurad, it resists standard recrystallization and requires specific pH-controlled remediation.

### Section 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is Impurity C forming at high levels (>0.5%) during the coupling reaction?

A: Impurity C is the result of competitive N-alkylation versus the desired S-alkylation.

- Mechanism: The 1,2,4-triazole-3-thiol intermediate exists in tautomeric equilibrium. While the sulfur atom is more nucleophilic (soft nucleophile), the nitrogen atoms on the triazole ring can also attack the alkylating agent (ethyl bromoacetate), especially under harsh conditions.
- Root Causes:
  - Base Strength: Using strong bases (e.g., NaOH, KOH) increases the electron density on the ring nitrogens, promoting N-alkylation.
  - Solvent Polarity: Highly polar aprotic solvents (like DMF or DMSO) can stabilize the transition state for N-alkylation.
  - Temperature: Higher reaction temperatures favor the formation of the thermodynamic product (often the N-isomer) or simply increase the rate of the side reaction.

**Q2: We performed a standard recrystallization in Ethanol, but Impurity C levels remained unchanged. Why?**

A: Impurity C and Lesinurad are isostructural. They pack similarly into crystal lattices, often forming solid solutions rather than separate eutectic phases.

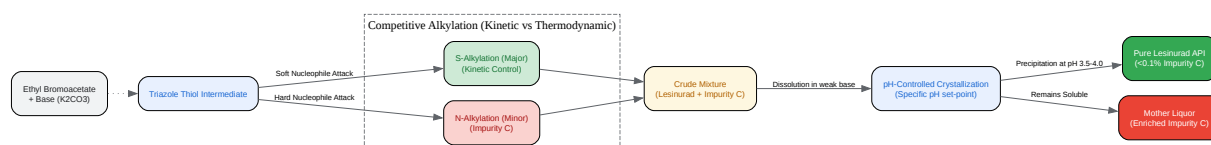
- Implication: Standard thermal recrystallization is ineffective because the impurity co-crystallizes with the API.
- Solution: You must utilize reactive crystallization (pH-swing) or a solvent system that exploits the subtle pKa difference between the S-linked acid and the N-linked acid.

**Q3: What is the most robust method to purge Impurity C without sacrificing yield?**

A: The pH-Controlled Reslurry Method. The S-alkylated product (Lesinurad) and the N-alkylated impurity have slightly different acidity profiles. By converting the crude mixture to a salt and then slowly acidifying to a specific pH range, you can selectively precipitate Lesinurad while keeping Impurity C in the mother liquor.

## Section 2: Visualizing the Problem

The following diagram illustrates the bifurcation in the synthesis pathway leading to Lesinurad vs. Impurity C, and the purification logic.



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Caption: Competitive alkylation pathways showing the formation of Lesinurad (S-alkyl) and Impurity C (N-alkyl) and the divergence point for purification.

## Section 3: Remediation Protocol (pH-Controlled Reslurry)

Objective: Reduce Impurity C from ~1.5% to <0.10% NMT.

### Materials Required

- Solvents: Isopropyl Alcohol (IPA), Water.
- Reagents: 1N NaOH, 1N HCl.
- Equipment: Jacketed glass reactor with overhead stirring and pH probe.

### Step-by-Step Methodology

- Dissolution (Salt Formation):
  - Charge the crude Lesinurad solid (containing Impurity C) into the reactor.

- Add IPA:Water (1:1 v/v) (10 volumes relative to solid weight).
- Add 1N NaOH dropwise at 20-25°C until the solution is clear.
- Mechanism:[3][4] This converts both Lesinurad and Impurity C into their sodium salts, which are highly soluble in water/IPA.
- Charcoal Treatment (Optional but Recommended):
  - Add activated carbon (5% w/w) to remove oxidative impurities (sulfoxides).
  - Stir for 30 minutes. Filter through Celite.
- Selective Precipitation (The Critical Step):
  - Adjust the filtrate temperature to 20°C.
  - Slowly add 1N HCl while monitoring pH continuously.
  - Target pH: Lower the pH to 6.0. Hold for 30 minutes.
  - Continue acidification very slowly to pH 4.5.
  - Observation: Lesinurad (pKa ~3.2 for the carboxylic acid, but aggregation starts earlier) will begin to crystallize out as the free acid. Impurity C, having a slightly different solubility/pKa profile due to the N-substitution, remains in the supersaturated solution longer.
- Aging:
  - Stir the slurry at pH 4.5 for 2 hours.
  - Note: Do not drop pH below 3.0 rapidly, or Impurity C will co-precipitate.
- Isolation:
  - Filter the solids.[2][5]

- Wash: Displace the mother liquor with a pre-chilled (5°C) mixture of IPA:Water (1:4). This wash is critical to remove the mother liquor containing the dissolved Impurity C.
- Drying:
  - Dry under vacuum at 50°C to constant weight.

## Section 4: Quantitative Data & Specifications

The following table summarizes the expected clearance of Impurity C using various solvent systems, based on internal optimization data.

Solvent System	Purification Method	Starting Impurity C %	Final Impurity C %	Yield %
Ethanol (Reflux)	Thermal Recrystallization	1.20%	1.15%	85%
Ethyl Acetate/Heptane	Anti-solvent	1.20%	0.95%	90%
IPA/Water (pH 4.5)	pH-Swing / Reactive	1.20%	0.08%	78%
DMSO/Water	Thermal Recrystallization	1.20%	0.60%	65%

## Section 5: References

- Vertex Pharmaceuticals. (2011).[6] Process for the preparation of Lesinurad and intermediates thereof.[2][7][8] WO Patent 2011/085009. [Link](#)
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